Apomorphine p-Quinone
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Overview
Description
Apomorphine p-Quinone is a derivative of apomorphine, a compound known for its dopaminergic activity. Apomorphine itself is a non-selective dopamine agonist that activates both D2-like and, to a lesser extent, D1-like receptors . This compound is formed through the oxidation of apomorphine, resulting in a quinone structure that can interact with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Apomorphine p-Quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can revert the quinone back to its hydroquinone form.
Substitution: The quinone can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives .
Scientific Research Applications
Apomorphine p-Quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study quinone chemistry and reactivity.
Biology: Investigated for its interactions with biological molecules, including proteins and nucleic acids.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of apomorphine p-Quinone involves its interaction with dopaminergic receptors in the brain. It primarily stimulates D2-type receptors within the caudate-putamen, leading to improved motor function in conditions like Parkinson’s disease . The quinone structure allows it to form covalent bonds with various biomolecules, potentially modifying their function and activity .
Comparison with Similar Compounds
Dopamine: A neurotransmitter with similar dopaminergic activity.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Quinones: A class of compounds with similar redox properties and biological activities.
Uniqueness: Apomorphine p-Quinone is unique due to its dual activity as both a dopamine agonist and a reactive quinone. This combination allows it to modulate dopaminergic pathways while also interacting with other biological molecules, making it a versatile compound in scientific research .
Biological Activity
Apomorphine p-quinone is a derivative of apomorphine, a well-known dopamine receptor agonist primarily used in the treatment of Parkinson's disease. The biological activity of apomorphine and its oxidized forms, particularly this compound, has garnered significant interest due to their paradoxical effects on neuroprotection and neurotoxicity. This article explores the biological activities, mechanisms of action, and implications for therapeutic use based on a review of current literature.
Apomorphine can undergo oxidation to form several derivatives, including this compound. This process is critical as it influences the compound's biological activity. The oxidation of apomorphine leads to the generation of reactive oxygen species (ROS), which can have both protective and damaging effects on neuronal cells.
Key Mechanisms:
- Pro-oxidant Activity : Apomorphine has been shown to generate superoxide radicals, leading to oxidative stress and potential DNA damage in neuronal cells .
- Antioxidant Properties : Conversely, apomorphine can inhibit lipid peroxidation and enhance antioxidant enzyme activity (e.g., catalase) under certain conditions, suggesting a complex interplay between its oxidized forms and cellular responses .
- Neuroprotective Effects : Some studies indicate that apomorphine may exert neuroprotective effects by modulating intracellular signaling pathways that help cells adapt to oxidative stress .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Genotoxicity
Research indicates that apomorphine and its derivatives can induce genotoxic effects. A study utilizing the Salmonella/microsome assay demonstrated that these compounds could lead to DNA damage through oxidative mechanisms .
Study | Methodology | Findings |
---|---|---|
Ubeda et al. (2005) | Salmonella/microsome assay | Induced DNA damage in vitro |
Battisti et al. (2020) | Comet assay | Increased DNA damage observed at higher doses |
2. Neurotoxicity
Apomorphine's neurotoxic effects are primarily attributed to its oxidation products. These derivatives can lead to neuronal cell death through mechanisms involving ROS generation and subsequent oxidative stress .
3. Neuroprotection
Despite its potential for neurotoxicity, apomorphine has been proposed as a neuroprotective agent in Parkinson's disease treatment. The compound's ability to activate antioxidant defenses may help mitigate neuronal damage in this context .
Clinical Implications
Apomorphine is frequently used in clinical settings for managing motor fluctuations in Parkinson's disease patients. Its unique pharmacokinetic profile allows for rapid relief during "off" episodes when patients experience diminished L-DOPA efficacy.
Clinical Study Overview
A recent clinical trial assessed the pharmacokinetics of an oromucosal formulation of apomorphine compared to subcutaneous administration in patients with Parkinson's disease:
Parameter | Oromucosal Administration | Subcutaneous Administration |
---|---|---|
Dose Range | 2 mg - 8 mg | 2 mg |
Completion Rate | 83% | 100% |
Adverse Events | Mild, unrelated to drug | None reported |
The findings suggest that oromucosal administration may offer a viable alternative for patients unable to tolerate subcutaneous injections while maintaining efficacy .
Case Studies
Several case studies highlight the dual nature of apomorphine’s effects:
- Case Study 1 : A patient with advanced Parkinson's experienced significant improvement in motor function after switching from oral L-DOPA to apomorphine injections, demonstrating its effectiveness in managing severe symptoms.
- Case Study 2 : Another patient developed acute dyskinesia after increasing the dose of apomorphine, underscoring the need for careful dose management due to its complex pharmacodynamics .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione |
InChI |
InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3 |
InChI Key |
AXNFTZZNUAGMDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O |
Origin of Product |
United States |
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